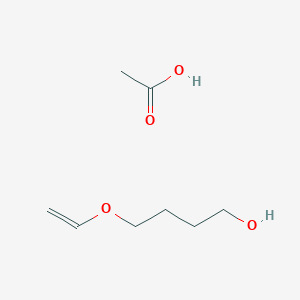
Acetic acid;4-ethenoxybutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-ethenoxybutan-1-ol is an organic compound that combines the properties of acetic acid and 4-ethenoxybutan-1-ol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste. It is widely used in the production of vinegar and as a chemical reagent. 4-ethenoxybutan-1-ol, on the other hand, is an alcohol with an ether group, making it a versatile compound in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-ethenoxybutan-1-ol typically involves the esterification of acetic acid with 4-ethenoxybutan-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, where acetic acid and 4-ethenoxybutan-1-ol are fed into the system, and the product is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-ethenoxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a carbonyl compound.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.
Substitution: The ether group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) can be used for substitution reactions
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Yields alcohols and acetic acid.
Substitution: Forms various substituted ethers
Scientific Research Applications
Acetic acid;4-ethenoxybutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of acetic acid;4-ethenoxybutan-1-ol involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing acetic acid and 4-ethenoxybutan-1-ol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to act as a substrate for enzymes and its role in modifying the chemical environment of reactions .
Comparison with Similar Compounds
Similar Compounds
Butyl acetate: An ester formed from acetic acid and butanol, used as a solvent.
Ethyl acetate: Another ester of acetic acid, commonly used in nail polish removers and glues.
Propyl acetate: Used in fragrances and flavorings .
Uniqueness
Acetic acid;4-ethenoxybutan-1-ol is unique due to the presence of both an ether and an alcohol group, which provides it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
86351-08-8 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
acetic acid;4-ethenoxybutan-1-ol |
InChI |
InChI=1S/C6H12O2.C2H4O2/c1-2-8-6-4-3-5-7;1-2(3)4/h2,7H,1,3-6H2;1H3,(H,3,4) |
InChI Key |
SAGRZRKVPRBKFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C=COCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















